molecular formula C24H23NO6S B15104325 N-(furan-2-ylmethyl)-N-(2-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(furan-2-ylmethyl)-N-(2-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15104325
M. Wt: 453.5 g/mol
InChI Key: ULIXRBQYMLFMAR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine carboxamide class. Its structure features a central 5,6-dihydro-1,4-oxathiine ring substituted with a phenyl group at position 3, a carboxamide group at position 2, and two distinct substituents on the nitrogen atom: a furan-2-ylmethyl and a 2-methoxybenzyl group.

Properties

Molecular Formula

C24H23NO6S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H23NO6S/c1-29-21-12-6-5-10-19(21)16-25(17-20-11-7-13-30-20)24(26)22-23(18-8-3-2-4-9-18)32(27,28)15-14-31-22/h2-13H,14-17H2,1H3

InChI Key

ULIXRBQYMLFMAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN(CC2=CC=CO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Oxidation State Primary Use
Target Compound R1: furan-2-ylmethyl; R2: 2-methoxybenzyl; R3: phenyl 4,4-dioxide Not explicitly stated
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) R1: methyl; R2: phenyl; R3: H Non-oxidized Fungicide
Oxycarboxin (carboxin 4,4-dioxide) R1: methyl; R2: phenyl; R3: H 4,4-dioxide Fungicide
Carboxin sulfoxide R1: methyl; R2: phenyl; R3: H 4-oxide Fungicide metabolite

The target compound distinguishes itself through:

  • Enhanced polarity : The 4,4-dioxide group increases solubility in aqueous environments, a feature shared with oxycarboxin, which improves systemic distribution in plants .

Q & A

Q. How can researchers optimize the synthetic yield of this compound, given its complex heterocyclic structure?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the oxathiine ring and functionalization of the carboxamide group. Key strategies include:
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) can enhance coupling efficiency for aryl groups, as demonstrated in reductive cyclization reactions of nitroarenes .
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane-water mixtures) improve solubility of intermediates, critical for maintaining reaction homogeneity .
  • Temperature Control : Stepwise temperature adjustments (e.g., room temperature for amide bond formation, reflux for cyclization) minimize side reactions .
    Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound.

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is essential:
  • NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), methoxybenzyl (δ 3.8 ppm for -OCH₃), and oxathiine ring protons (δ 4.5–5.2 ppm for -CH₂-O-S-) .
  • FT-IR : Confirm the sulfone group (asymmetric S=O stretching at ~1300–1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) .
    High-resolution mass spectrometry (HRMS) should validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Bioassays : Use established protocols (e.g., microdilution for antimicrobial activity) with positive controls (e.g., BHA for antioxidant assays) to ensure reproducibility .
  • Impurity Profiling : Quantify impurities via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to correlate purity with bioactivity .
  • Dose-Response Curves : Perform triplicate experiments across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values with statistical significance (p<0.05) .

Q. What advanced computational methods can predict the reactivity of the oxathiine ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the ring’s electronic properties:
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Transition State Analysis : Simulate ring-opening reactions under acidic/basic conditions to identify kinetic barriers .
    Pair computational results with experimental data (e.g., kinetic studies using UV-Vis spectroscopy) for validation .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) :
  • Docking : Use crystal structures of target proteins (e.g., PDB ID 1XYZ) to predict binding poses, focusing on hydrogen bonds with the carboxamide and sulfone groups .
  • SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
    Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Methodological Answer : Use non-linear regression models (e.g., GraphPad Prism):
  • Four-Parameter Logistic Curve : Fit dose-response data to calculate EC₅₀/IC₅₀ values and Hill coefficients .
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple experimental groups (e.g., different substituents) for significance .
    Report 95% confidence intervals and R² values to assess model robustness.

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess changes in melting point (DSC) and crystallinity (PXRD) .
    Compare results with ICH guidelines Q1A(R2) for pharmaceutical stability testing .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionReference
CatalystPd(dppf)Cl₂ (5 mol%)
Solvent SystemDioxane:H₂O (4:1)
Reaction Temperature80°C (reflux)

Q. Table 2. Key Spectroscopic Signatures

Functional GroupNMR (δ ppm) / IR (cm⁻¹)Reference
Furan Ring¹H: 6.2–7.4
Sulfone (S=O)IR: 1300–1350
Carboxamide (C=O)IR: 1650

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